5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with an ethyl group at the 5-position and a 3-fluoro-4-methoxyphenyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone core.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Substitution with the 3-fluoro-4-methoxyphenyl group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 3-fluoro-4-methoxyphenyl group is coupled with the furochromenone core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-7H-furo[3,2-g]chromen-7-one
- 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
- 5-ethyl-3-(3-fluoro-phenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both the 3-fluoro-4-methoxyphenyl group and the ethyl group, which impart distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15FO4 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
5-ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H15FO4/c1-3-11-7-20(22)25-19-9-18-14(8-13(11)19)15(10-24-18)12-4-5-17(23-2)16(21)6-12/h4-10H,3H2,1-2H3 |
InChI Key |
ANAXUOSCQHPKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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